3-Bromo-2-formylpyridine

Beschreibung

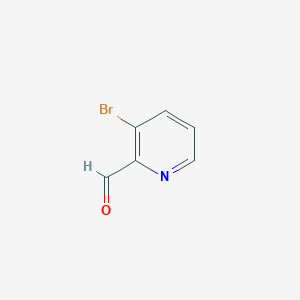

3-Bromo-2-formylpyridine (CAS No. 405174-97-2) is a pyridine derivative with the molecular formula C₆H₄BrNO. It features a bromine atom at the 3-position and a formyl group (-CHO) at the 2-position of the pyridine ring. This compound is a versatile intermediate in organic synthesis and pharmaceutical research due to its reactive aldehyde group, which enables diverse chemical modifications such as nucleophilic additions, condensations, and coordination chemistry .

Eigenschaften

IUPAC Name |

3-bromopyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO/c7-5-2-1-3-8-6(5)4-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOPXKMVVJNPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585974 | |

| Record name | 3-Bromopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405174-97-2 | |

| Record name | 3-Bromopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Bromination Using Molecular Bromine

The most straightforward method involves brominating 2-formylpyridine with molecular bromine (Br₂) under controlled conditions. The reaction typically proceeds in dichloromethane (DCM) or acetonitrile (ACN) at low temperatures (0–5°C) to prevent over-bromination.

Procedure :

-

Reagents : 2-Formylpyridine, Br₂, solvent (DCM/ACN), hydrobromic acid (HBr).

-

Conditions : Dropwise addition of Br₂ to a cooled (0°C) solution of 2-formylpyridine in HBr-saturated solvent. Stir for 12–24 hours.

-

Workup : Neutralization with NaOH, extraction with ethyl acetate, and distillation under reduced pressure.

Mechanism : Electrophilic aromatic substitution (EAS) at the pyridine ring’s 3-position, facilitated by the electron-withdrawing formyl group directing bromine to the meta position.

Limitations :

-

Requires strict temperature control to avoid di-bromination.

-

Low functional group tolerance due to Br₂’s high reactivity.

Vilsmeier-Haack Formylation of 3-Bromopyridine

Synthesis of 3-Bromopyridine

3-Bromopyridine is first synthesized via bromination of pyridine using HBr and hydrogen peroxide (H₂O₂).

Procedure :

Formylation via Vilsmeier-Haack Reaction

The 3-bromopyridine is formylated using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Procedure :

-

Reagents : 3-Bromopyridine, DMF, POCl₃.

-

Conditions : Reflux at 100–110°C for 6–8 hours.

-

Workup : Quenching with ice-water, neutralization with NaHCO₃, and extraction.

Mechanism : The Vilsmeier reagent (formed from DMF and POCl₃) generates an electrophilic formyl group, which substitutes at the 2-position of the pyridine ring.

Advantages :

-

High regioselectivity due to the directing effect of the bromine atom.

-

Scalable for industrial production.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

This method employs palladium-catalyzed coupling between 3-bromo-2-chloropyridine and formyl-containing boronic acids.

Procedure :

-

Reagents : 3-Bromo-2-chloropyridine, formylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃.

-

Conditions : Reflux in toluene/MeOH (2:1) at 90°C for 12 hours.

Mechanism : Transmetalation and reductive elimination steps facilitated by the palladium catalyst.

Limitations :

-

Requires expensive catalysts.

-

Sensitivity to oxygen and moisture.

Comparative Analysis of Methods

| Method | Yield | Conditions | Scalability | Cost |

|---|---|---|---|---|

| Direct Bromination | 68–78% | Low temperature, HBr | Moderate | Low |

| Vilsmeier-Haack | 70–82% | Reflux, POCl₃ | High | Moderate |

| Suzuki-Miyaura | 65–75% | Pd catalyst, anhydrous | Low | High |

Key Observations :

-

Direct Bromination is cost-effective but limited by side reactions.

-

Vilsmeier-Haack offers high yields and scalability, ideal for industrial use.

-

Cross-Coupling is valuable for functionalized derivatives but less practical for bulk synthesis.

Industrial-Scale Production

Continuous Flow Bromination

Recent patents describe continuous flow systems for brominating 2-formylpyridine, enhancing yield and safety:

-

Reactor Design : Tubular reactor with automated temperature control.

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-2-formylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, boronic acids, base (e.g., potassium carbonate), and an organic solvent (e.g., tetrahydrofuran) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed:

Substitution Reactions: Various substituted pyridines depending on the boronic acid used.

Oxidation: 3-Bromo-2-pyridinecarboxylic acid.

Reduction: 3-Bromo-2-hydroxymethylpyridine.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-formylpyridine has several applications in scientific research:

Organic Synthesis: It serves as a valuable building block for the synthesis of more complex molecules with desired properties.

Medicinal Chemistry: The pyridine ring is a common scaffold in numerous drugs, and the functional groups of this compound hold potential for developing novel therapeutic agents.

Material Science: Its aromatic character and functional groups might be useful in designing novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 3-Bromo-2-formylpyridine largely depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by other functional groups through nucleophilic attack. In oxidation and reduction reactions, the formyl group is either oxidized or reduced, leading to the formation of different products .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Weight : 186.01 g/mol

- Storage : Requires inert atmosphere (argon) and refrigeration at 2–8°C to prevent degradation .

- Hazards : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating precautions like using protective equipment and proper ventilation .

Its structural uniqueness makes it valuable in synthesizing metal-organic frameworks (MOFs) and bioactive molecules. For example, it was used to construct an Feᴵᴵ₄L₄ cage with S₄ symmetry, highlighting its role in supramolecular chemistry .

Comparison with Similar Compounds

Below is a detailed comparison of 3-Bromo-2-formylpyridine with structurally related pyridine derivatives, emphasizing substituent effects, reactivity, and applications.

Structural and Functional Group Comparisons

Reactivity and Functionalization Potential

- Formyl Group Utility: The aldehyde group in this compound allows for Schiff base formation and condensation reactions, making it superior to non-aldehydic analogs like 3-Bromo-5-methylpyridin-2-amine (CAS 13534-99-1) in coordination chemistry .

- Halogen Effects: Bromine at the 3-position enhances electrophilic substitution reactivity compared to non-halogenated pyridines. However, fluorinated analogs (e.g., 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine) exhibit higher lipophilicity and metabolic stability, favoring pharmaceutical applications .

- Multifunctional Derivatives : Methyl 3-bromo-6-formylpyridine-2-carboxylate combines aldehyde and ester groups, enabling dual reactivity pathways for complex molecule synthesis .

Research Findings and Trends

- Coordination Chemistry : this compound was critical in synthesizing an Feᴵᴵ₄L₄ cage, demonstrating its utility in creating symmetric supramolecular structures .

- Fluorination Trends : Fluorinated bromopyridines are increasingly prioritized in drug discovery for improved bioavailability. For instance, 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine (CAS 1159512-36-3) is a key intermediate in antiviral research .

- Safety Considerations : Brominated pyridines generally require stringent handling. For example, 3-Bromopyridine (CAS 626-55-1) shares similar hazards (skin/eye irritation) but lacks the formyl group’s reactivity .

Biologische Aktivität

3-Bromo-2-formylpyridine is an important compound in medicinal chemistry and organic synthesis, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

- Molecular Formula : CHBrNO

- CAS Number : 405174-97-2

- Synonyms : 3-Bromopyridine-2-carboxaldehyde

Biological Activity Overview

This compound has been studied for various biological activities:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.

- Anticancer Activity : Demonstrates cytotoxic effects against several cancer cell lines.

- Enzyme Inhibition : Potentially inhibits specific enzymes involved in disease processes.

Antimicrobial Activity

Research indicates that this compound shows promising antimicrobial effects against a range of pathogens. A study evaluated its activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were determined for various strains, revealing effective inhibition comparable to standard antibiotics.

| Pathogen | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Gentamicin | 16 |

| Escherichia coli | 64 | Ciprofloxacin | 32 |

| Candida albicans | 16 | Ketoconazole | 8 |

Anticancer Activity

The compound's anticancer properties have been investigated in various studies. In vitro assays demonstrated that this compound significantly reduced the viability of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). The cytotoxicity was assessed using the MTT assay, with IC values indicating potent activity.

Case Study: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines:

- Cell Lines Tested : MDA-MB-231 and HepG-2

- Assay Method : MTT assay

- Results :

- MDA-MB-231: IC = 25 µM

- HepG-2: IC = 30 µM

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.

- DNA Interaction : It can bind to DNA, disrupting replication and transcription processes in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in microbial and cancer cells, leading to cell death.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-2-formylpyridine, and what factors influence the choice of brominating agents?

- Methodological Answer : Bromination of 2-formylpyridine derivatives typically employs agents like N-bromosuccinimide (NBS) or molecular bromine (Br₂). The choice depends on reaction selectivity and compatibility with the formyl group. For example, bromination of 2-amino-3-methylpyridine using Br₂ in acetic acid yields brominated pyridines via electrophilic aromatic substitution . Solvent polarity and temperature are critical to avoid side reactions, such as oxidation of the formyl group.

Q. How can researchers purify this compound effectively to achieve high yields?

- Methodological Answer : Column chromatography with silica gel (eluting with ethyl acetate/hexane gradients) is standard for isolating brominated pyridines. Recrystallization using ethanol or dichloromethane/hexane mixtures may enhance purity. For air-sensitive intermediates, inert atmosphere techniques are recommended .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., bromine at C3, formyl at C2) through coupling constants and chemical shifts.

- IR Spectroscopy : Identify the formyl group (C=O stretch ~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ at m/z 200–202) and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact due to potential irritation . Brominated pyridines may release toxic fumes upon decomposition; store in cool, dry conditions away from oxidizing agents .

Advanced Research Questions

Q. How can researchers address challenges in regioselective functionalization of this compound?

- Methodological Answer : The formyl group directs electrophilic substitution to specific positions. For example, protecting the formyl group as an acetal can shift reactivity to the bromine site for cross-coupling (e.g., Suzuki-Miyaura reactions). Computational modeling (DFT) predicts charge distribution to guide reagent selection .

Q. What strategies optimize cross-coupling reactions using this compound as a substrate?

- Methodological Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos enhance coupling efficiency. Solvents such as THF or dioxane at 80–100°C are optimal. Pre-activation of the bromide with Zn dust improves reactivity in Negishi couplings .

Q. How do computational methods aid in predicting reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. Solvent effects and transition-state energies are modeled using software like Gaussian .

Q. What are the common pitfalls in synthesizing derivatives of this compound, and how can they be mitigated?

- Methodological Answer : Common issues include hydrolysis of the formyl group under basic conditions and competing elimination reactions. Use anhydrous solvents and mild bases (e.g., K₂CO₃) to minimize degradation. Reaction progress should be monitored via TLC or LC-MS .

Q. How to analyze and resolve contradictions in reported reaction conditions for similar bromopyridine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.